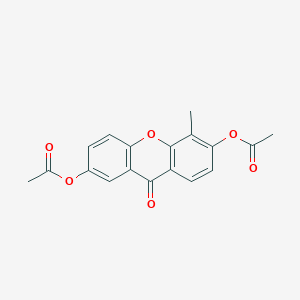![molecular formula C21H30Si2 B14584420 {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane CAS No. 61211-94-7](/img/structure/B14584420.png)
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is an organosilicon compound that features a unique structure with both phenyl and dimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents include toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst addition and temperature control would be essential to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Silanols
Reduction: Silanes
Substitution: Alkylated or acylated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various organic transformations.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and water repellency. These materials find applications in sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane in chemical reactions typically involves the activation of the silicon-hydrogen bond. This activation can occur through coordination with a transition metal catalyst, leading to the formation of reactive intermediates that facilitate various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Phenyltrimethylsilane: Similar structure but lacks the dimethyl(2-methylbut-3-en-1-yl) group.
Dimethylphenylsilane: Similar but lacks the additional phenyl group.
Uniqueness
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is unique due to its combination of phenyl and dimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
Propriétés
Numéro CAS |
61211-94-7 |
|---|---|
Formule moléculaire |
C21H30Si2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
[2-[dimethyl(2-methylbut-3-enyl)silyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C21H30Si2/c1-7-18(2)17-22(3,4)20-15-11-12-16-21(20)23(5,6)19-13-9-8-10-14-19/h7-16,18H,1,17H2,2-6H3 |
Clé InChI |
YDIKGMGQWZIAAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



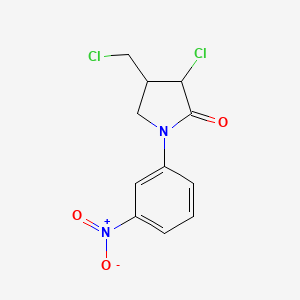
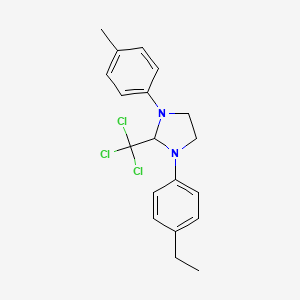
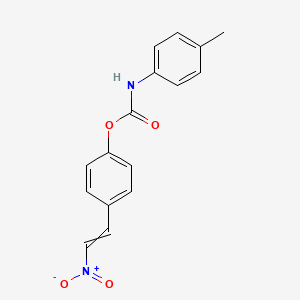
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
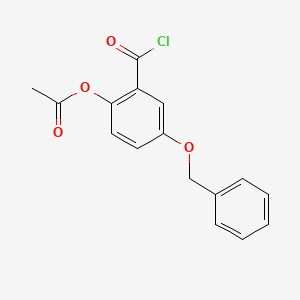
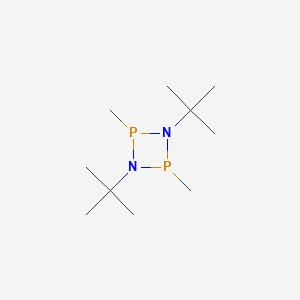
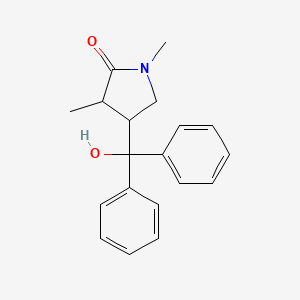
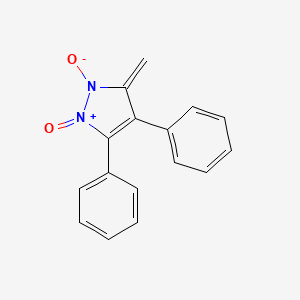
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
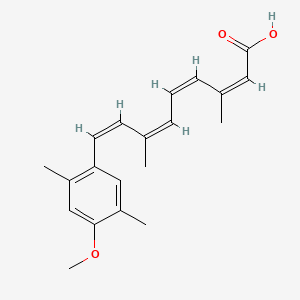
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
